tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSKMGWWUHJSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856788 | |
| Record name | tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-17-4 | |
| Record name | 2-Azaspiro[4.5]decane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
- CAS Number : 1272758-17-4
- Molecular Formula: C₁₄H₂₃NO₃
- Molecular Weight : 253.34 g/mol
- Structure : A spirocyclic compound featuring a bicyclic system (4.5-membered rings) with a ketone group at the 8-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 2-position .
Key Properties :
- Storage : Stable under ambient conditions (sealed, dry, room temperature) .
- Applications : Serves as a building block in drug discovery, particularly for synthesizing conformationally constrained α-proline analogs, which enhance target binding due to their rigid spirocyclic frameworks .
Spirocyclic carbamates and ketones are critical in medicinal chemistry for their stereochemical control and metabolic stability. Below is a detailed comparison of This compound with structurally related analogs:
Key Analysis :
Position of Ketone Group :
- The 8-oxo group in the target compound provides distinct electronic and steric effects compared to 7-oxo or 2-oxo analogs. For instance, 7-oxo derivatives (CAS 1421313-98-5) may exhibit increased ring puckering, affecting protein-ligand interactions .
- Ketone position influences reduction chemistry: 8-oxo derivatives undergo selective reduction to alcohols (e.g., Step 4 in ), whereas 2-oxo analogs may require alternative strategies .
3,8-Diaza derivatives (e.g., ) introduce additional nitrogen atoms, enabling dual hydrogen-bonding interactions but complicating synthesis due to competing reactivity .
Synthetic Accessibility :
- Boc protection (Step 3 in ) achieves high yields (94%) for the target compound, whereas analogs with multiple heteroatoms (e.g., 1-oxo-8-oxa-3,8-diaza in ) require more complex purification .
- Cyanide introduction (Step 5 in ) is efficient (107% yield) for the target compound but may vary in analogs due to steric hindrance from substituents .
Biological Relevance :
- Spirocyclic α-proline analogs (e.g., from ) are prized for rigidifying peptide backbones, improving pharmacokinetics. The 8-oxo group in the target compound may enhance metabolic stability compared to 7-oxo variants .
- Safety profiles vary: 7-oxo derivatives (CAS 1421313-98-5) carry GHS warnings for acute toxicity, while the target compound’s hazards are less documented .
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